4-Bromo-3-chloro-2-methylaniline
Overview
Description
4-Bromo-3-chloro-2-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: The nitration of toluene to produce 2-nitrotoluene.
Reduction: The reduction of 2-nitrotoluene to 2-methylaniline.
Halogenation: The selective bromination and chlorination of 2-methylaniline to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity. For example, the use of polysulfide in water, followed by the addition of ammonium salts and controlled heating, can be employed to synthesize 3-chloro-2-methylaniline, which can then be further brominated .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-chloro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 1-Bromo-2,4-dichloro-3-methylbenzene
- N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
- 3-Bromo-2-chloro-6-fluorotoluene
- 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid
Uniqueness: 4-Bromo-3-chloro-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Biological Activity
4-Bromo-3-chloro-2-methylaniline is a chemical compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
This compound (C7H7BrClN) is an aromatic amine characterized by its bromine and chlorine substituents on the benzene ring. The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. A common synthetic route involves the bromination and chlorination of toluene derivatives under controlled conditions.
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
Bromination | Toluene + Br₂ | Reflux in CCl₄ | 85% |
Chlorination | Brominated toluene + Cl₂ | Reflux in CCl₄ | 90% |
This compound has been utilized as a reagent for preparing indoxyl glycosides, which are important for detecting glycosidase activities in biochemical assays .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
Mutagenicity and Carcinogenicity
The compound's biological profile also raises concerns regarding mutagenicity. Research on related heterocyclic amines suggests that compounds with similar structures can exhibit mutagenic properties when activated by metabolic processes. In vitro assays using mammalian cell lines have indicated that this compound may require metabolic activation to express mutagenic effects, similar to other known carcinogens .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The results indicated an MIC of 32 µg/mL, suggesting moderate antibacterial potential.
- Mutagenicity Testing : In a Ames test conducted with Salmonella typhimurium strains, the compound showed positive results only in the presence of a metabolic activation system, indicating its pro-mutagenic nature under specific conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the aromatic ring significantly affect its antimicrobial potency and mutagenic potential. For example, introducing electron-withdrawing groups tends to enhance its reactivity towards nucleophiles.
Comparative Analysis of Related Compounds
Compound | Antimicrobial Activity (MIC µg/mL) | Mutagenicity (Ames Test) |
---|---|---|
This compound | 32 (E. coli) | Positive (with activation) |
3-Bromoaniline | 64 (E. coli) | Negative |
4-Chloroaniline | 16 (E. coli) | Positive |
Properties
IUPAC Name |
4-bromo-3-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWSZYHMEPZGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428254 | |
Record name | 4-bromo-3-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627531-47-9 | |
Record name | 4-bromo-3-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chloro-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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